N-(3-Acetylphenyl)prop-2-enamide

Vue d'ensemble

Description

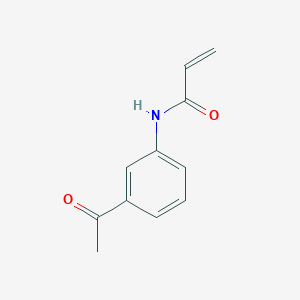

N-(3-Acetylphenyl)prop-2-enamide, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) used for the relief of pain, fever, and inflammation . It has a molecular formula of C11H11NO2.

Synthesis Analysis

The synthesis of enamides like N-(3-Acetylphenyl)prop-2-enamide can be achieved through a one-step N-dehydrogenation of amides . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope .Molecular Structure Analysis

The molecular structure of N-(3-Acetylphenyl)prop-2-enamide is characterized by a molecular weight of 189.21 g/mol . The compound’s structure includes a prop-2-enamide group attached to a 3-acetylphenyl group .Chemical Reactions Analysis

Enamides like N-(3-Acetylphenyl)prop-2-enamide have unique reactivity profiles. They are versatile reactants used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . The most straightforward approach to access enamides is arguably the direct N-dehydrogenation of the corresponding amides .Physical And Chemical Properties Analysis

N-(3-Acetylphenyl)prop-2-enamide has a molecular weight of 189.21 g/mol. More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique

Environmental Impact and Treatment Technologies

Environmental Concentrations of Engineered Nanomaterials :Research on engineered nanomaterials (ENMs) like TiO2, ZnO, and Ag highlights the importance of understanding the environmental impact of chemical compounds. Studies predict the release of ENMs into the environment due to their widespread use, necessitating research into their environmental concentrations and effects. Analytical and modeling studies provide insights into the environmental fate of these materials, emphasizing the need for specific detection and quantification methods to assess their impact accurately (Gottschalk, Sun, & Nowack, 2013).

Nanotechnology and Polymer Science

Enzymatic Polymerization for Polycondensation Polymers :In the field of polymer science, enzymatic polymerization represents an innovative approach to creating polycondensation polymers, such as aliphatic polyesters and polyamides. This method offers advantages in mild reaction conditions and high selectivity, leading to high-quality end products. Research into biocatalyzed synthetic routes for these polymers underscores the potential of enzymatic processes in developing environmentally friendly and efficient manufacturing methods for polymers with applications in various industries (Douka, Vouyiouka, Papaspyridi, & Papaspyrides, 2017).

Nanofiltration and Water Treatment

Advancements in Nanofiltration Membranes :Nanofiltration (NF) membrane technology, particularly those featuring crumpled polyamide films, has seen significant advances, offering potential improvements in water treatment and desalination. These membranes demonstrate enhanced separation performance, including increased water permeance and selectivity. The development of high-performance NF membranes tailored for environmental applications is a critical area of research, highlighting the role of novel materials and structures in addressing global water scarcity challenges (Shao et al., 2022).

Orientations Futures

The future directions for research into N-(3-Acetylphenyl)prop-2-enamide and similar compounds could involve further exploration of their synthesis and reactivity. For example, the one-step N-dehydrogenation of amides to enamides is a promising area of study . Additionally, the unique reactivity of enamides makes them versatile reactants that could be used in a number of settings .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h3-7H,1H2,2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTGXPUNTKWYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547668 | |

| Record name | N-(3-Acetylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetylphenyl)prop-2-enamide | |

CAS RN |

104373-97-9 | |

| Record name | N-(3-Acetylphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104373-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)

![Ethyl 1-{[(7-oxo-2-phenyl-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio]acetyl}piperidine-3-carboxylate](/img/structure/B1649665.png)

![4-{3-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B1649666.png)

![4-[(2-Bromoethyl)sulfanyl]pyridine](/img/structure/B1649667.png)

![2-(4-fluorophenoxy)-N'-[5-(4-fluorophenyl)furan-2-carbonyl]propanehydrazide](/img/structure/B1649669.png)

![N-(2,4-difluorophenyl)-2-(furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1649670.png)

![2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-N-(5-methylhexan-2-yl)benzamide](/img/structure/B1649672.png)

![2-[6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1649673.png)

![3-(3-Methoxyphenyl)-5-{[2-(3-methylphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B1649676.png)

![2-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-sulfonamide](/img/structure/B1649679.png)

![2-(2-chlorophenoxy)-N-(2-{[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)acetamide](/img/structure/B1649681.png)

![N-(2-{[(1-isobutyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)-4-methylbenzamide](/img/structure/B1649682.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B1649683.png)

![N-(2-chloro-5-methoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide](/img/structure/B1649684.png)